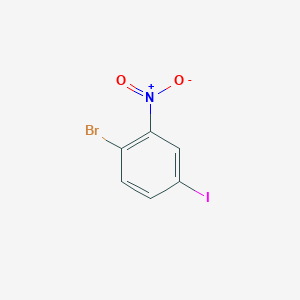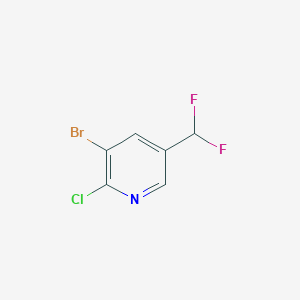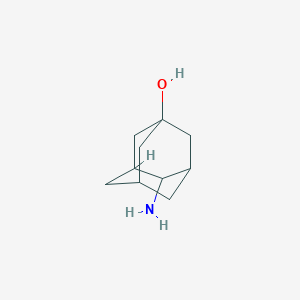
4-Aminoadamantan-1-ol
概要
説明
4-Aminoadamantan-1-ol, also known as trans-4-Aminoadamantan-1-ol hydrochloride, is a chemical compound with the molecular formula C10H18ClNO . It is a white crystalline solid that is soluble in water and various organic solvents. The molecule consists of an adamantane skeleton, a cage-like structure composed of three fused cyclohexane rings, with an amino (-NH₂) group and a hydroxyl (-OH) group attached at specific positions.
Synthesis Analysis
Several methods have been reported for the synthesis of this compound, with variations in reaction conditions and starting materials. One common approach involves the reductive amination of 1-adamantanone, which is the corresponding ketone. Another method involves the use of 5-hydroxy-2-adamantanone as a raw material, with aqueous ammonia as a solvent, and 4-amino-1-hydroxy adamantane is obtained by palladium-carbon hydrogenation reduction .Molecular Structure Analysis
The molecular structure of this compound is characterized by an adamantane skeleton, a cage-like structure composed of three fused cyclohexane rings. It has an amino (-NH₂) group and a hydroxyl (-OH) group attached at specific positions. The average mass of the molecule is 203.709 Da .Physical And Chemical Properties Analysis
This compound is a white crystalline solid that is soluble in water and various organic solvents. It has a molecular weight of 203.71 . The molecule has a high atom economy and meets the requirement of green chemistry .科学的研究の応用
Influenza Treatment and Prophylaxis
4-Aminoadamant-1-ol derivatives, such as 1-adamantanamine hydrochloride (aminoadamantane), have been studied for their use in treating and preventing influenza. These compounds inhibit the multiplication of influenza A viruses in various environments, including cell cultures and animal models. However, studies have shown varying results regarding their effectiveness in prophylaxis within family environments during influenza epidemics (Galbraith, Oxford, Schild, & Watson, 1969).
Neurological Disorders
Research on 1-aminoadamantane derivatives, including memantine and amantadine, suggests their clinical use as antiparkinsonian, anti-spasticity, anti-dementia, and antiviral drugs. These compounds have shown affinity for binding sites in the human brain, which could contribute to their therapeutic effects in neurological disorders (Kornhuber, Schoppmeyer, & Riederer, 1993).
Antiviral Mechanisms
The molecular mechanisms by which 1-aminoadamantane derivatives exert their antiviral effects, particularly against influenza A, have been explored. These studies indicate that drugs like amantadine interfere with the functions of or interactions between specific virus proteins, such as haemagglutinin and the M2 protein, thereby inhibiting viral infection or assembly (Hay et al., 1986).
Neuroprotection
Aminoadamantanes have been investigated for their neuroprotective properties. They may enhance the production of neurotrophic factors in glial cells, which is a potential mechanism contributing to their beneficial effects in neurodegenerative diseases like Parkinson's and Alzheimer's (Caumont, Octave, & Hermans, 2006).
Antioxidant and Anti-HIV Properties
Some aminoadamantane derivatives have been synthesized and evaluated for their antioxidant and anti-HIV activities. These studies have produced compounds with notable effectiveness against HIV-1 replication and potential applications in treating parkinsonian syndromes due to their neuroprotective abilities in oxidative stress conditions (Fytas et al., 1997).
Novel Derivatives for Neuroprotection
Research has also focused on creating novel aminoadamantane derivatives with potential neuroprotective effects. These compounds have shown significant protective effects against nerve cell damage in cell culture models, indicating their potential in treating neurodegenerative diseases (Li, Li, Cao, & Tao, 2007).
Multitarget Neuroprotectors
The design and synthesis of multitarget neuroprotectors combining aminoadamantane with other pharmacophore fragments have been explored. These new compounds aim to enhance their effectiveness in neuroprotection by targeting multiple aspects of neuronal function (Sokolov et al., 2016).
Analgesic Activity
Aminoadamantane derivatives have been compared for their analgesic activity, highlighting their potential in treating pain associated with neurodegenerative diseases. These studies show varying degrees of effectiveness depending on the specific derivative and the type of pain stimulus (Ivanova et al., 2016).
Safety and Hazards
特性
IUPAC Name |
4-aminoadamantan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPCLMSUNVOZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B3038033.png)
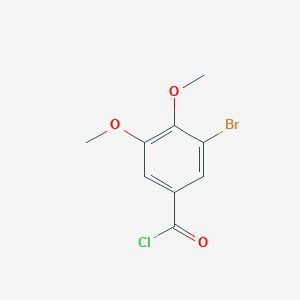
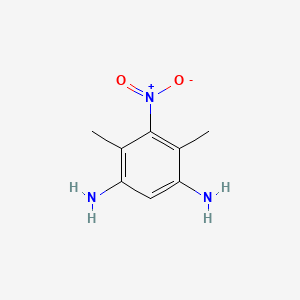

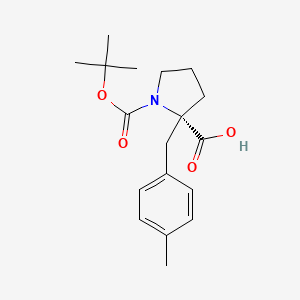

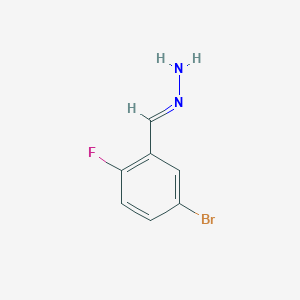
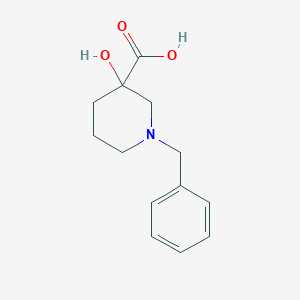


![4-[(2,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B3038049.png)
